molecular formula C18H18BrNO2 B2629550 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide CAS No. 1421467-15-3

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B2629550
CAS No.: 1421467-15-3
M. Wt: 360.251
InChI Key: BGPFRKFLEOBKJU-UHFFFAOYSA-N
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Description

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a hydroxy group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the bromine atom may result in the formation of various substituted benzamides.

Scientific Research Applications

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: This compound has a similar structure but includes a chlorophenyl group instead of a cyclopropyl group.

    2-bromo-N-(2-hydroxy-2-phenylethyl)benzamide: This compound lacks the cyclopropyl group, making it less sterically hindered.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

The synthesis of this compound typically involves multiple steps:

  • Bromination : The process begins with the bromination of a benzamide precursor.
  • Substitution Reactions : The introduction of cyclopropyl and hydroxy groups occurs via substitution reactions, often utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine.
  • Final Product Formation : The final compound is obtained through careful control of reaction conditions to ensure high yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to altered cell behavior.
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing physiological outcomes .

Antimicrobial Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties:

  • Antibacterial Activity : It has shown broad-spectrum antibacterial activity against Gram-positive bacteria.
  • Antifungal Activity : Preliminary studies suggest potential antifungal effects, although further research is necessary to confirm these findings .

Study 1: Antitumor Potential

In a study examining the antitumor effects of related benzamide derivatives, researchers found that compounds with similar structural features exhibited cytotoxicity against nasopharyngeal epithelial tumors. This suggests that this compound may also possess antitumor properties worth investigating further .

Study 2: Mechanistic Insights

A detailed mechanistic study highlighted how the compound interacts with specific cellular pathways. By inhibiting key enzymes involved in cancer cell proliferation, it demonstrated potential as a therapeutic agent for cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamideChlorophenyl groupModerate antibacterial
2-bromo-N-(2-hydroxy-2-phenylethyl)benzamideLacks cyclopropyl groupLower potency than target compound

The distinct combination of functional groups in this compound contributes to its unique chemical and biological profile .

Properties

IUPAC Name

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPFRKFLEOBKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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